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molecular formula C10H14N2O B1294502 1-(4-Hydroxyphenyl)piperazine CAS No. 56621-48-8

1-(4-Hydroxyphenyl)piperazine

Cat. No. B1294502
M. Wt: 178.23 g/mol
InChI Key: GPEOAEVZTOQXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355801B1

Procedure details

Under nitrogen, 420 g (2.36 mol) N-(4-Hydroxyphenyl)-piperazine, 520.6 g (3.30 mol) 1-chloro-4-nitrobenzene and 457.5 g (3.54 mol) N,N-Diisopropylethylamine (Hünig's Base) are suspended in 1260 ml N-Methylpyrrolidone and heated to 120°-125° C. The clear solution is stirred at 120°-125° C. and the reaction is followed by HPLC. After complete reaction (5-7 hours) the solution is cooled to 75°-80° C. and 6.3 liters of isopropanol are added over a period of about 30 minutes to the reaction mixture while keeping the temperature at 75°-80° C. (slight heating is necessary). Towards the end of the addition the product starts to precipitate (yellow crystals). The suspension is cooled to 20°-25° C. and stirred overnight at this temperature. Afterwards the suspension is cooled to −10° to −5° C. and stirred for 30 minutes. The product is filtered off, washed with 1.7 liters isopropanol, followed by 5×840 ml warm (35°-40° C.) water. The product is dried under vacuum at 50° C. (slight stream of nitrogen) to constant weight.
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
520.6 g
Type
reactant
Reaction Step Two
Quantity
457.5 g
Type
reactant
Reaction Step Three
Quantity
6.3 L
Type
reactant
Reaction Step Four
Quantity
1260 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.Cl[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1.C(N(CC)C(C)C)(C)C.C(O)(C)C>CN1CCCC1=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([C:15]3[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=3)[CH2:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
420 g
Type
reactant
Smiles
OC1=CC=C(C=C1)N1CCNCC1
Step Two
Name
Quantity
520.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
457.5 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
6.3 L
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
1260 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
The clear solution is stirred at 120°-125° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 120°-125° C
CUSTOM
Type
CUSTOM
Details
After complete reaction (5-7 hours) the solution
Duration
6 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 75°-80° C.
CUSTOM
Type
CUSTOM
Details
at 75°-80° C.
TEMPERATURE
Type
TEMPERATURE
Details
(slight heating is necessary)
ADDITION
Type
ADDITION
Details
Towards the end of the addition the product
CUSTOM
Type
CUSTOM
Details
to precipitate (yellow crystals)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to 20°-25° C.
STIRRING
Type
STIRRING
Details
stirred overnight at this temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Afterwards the suspension is cooled to −10° to −5° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with 1.7 liters isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
warm (35°-40° C.) water
CUSTOM
Type
CUSTOM
Details
The product is dried under vacuum at 50° C. (slight stream of nitrogen) to constant weight

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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